molecular formula C18H20N2O4 B2762326 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one CAS No. 2127241-07-8

2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one

Cat. No. B2762326
CAS RN: 2127241-07-8
M. Wt: 328.368
InChI Key: SSHYKLIGDSKWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one, also known as HPPB or HPPB-OH, is a chemical compound that has been the focus of scientific research due to its potential therapeutic properties. This compound belongs to the class of benzoxazinones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway. This pathway is involved in the regulation of immune and inflammatory responses. By inhibiting this pathway, 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one may be able to reduce inflammation and prevent tissue damage.
Biochemical and Physiological Effects:
Studies have shown that 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one can reduce inflammation in animal models of rheumatoid arthritis and colitis. In addition, 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one has also been shown to have neuroprotective properties, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one is that it is relatively easy to synthesize in the laboratory. In addition, it has been shown to have low toxicity in animal studies. However, one limitation is that more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several areas of future research that could be pursued with 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one. One area is to further investigate its anti-inflammatory properties and potential as a treatment for inflammatory diseases. Another area is to explore its neuroprotective properties and potential as a treatment for neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one involves a multi-step process that starts with the reaction between 3,4-dihydroxybenzaldehyde and ethyl acetoacetate. The resulting product is then reacted with piperidine-4-carboxylic acid to form the intermediate compound. This intermediate is then reacted with 2-methyl-4H-1,4-benzoxazin-3-one to yield the final product, 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one.

Scientific Research Applications

2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one has been the subject of scientific research due to its potential therapeutic properties. One area of research has focused on its anti-inflammatory properties. Studies have shown that 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one can inhibit the production of pro-inflammatory cytokines, which are molecules involved in the inflammatory response. This suggests that 2-Methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-methyl-6-(1-prop-2-enoylpiperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-3-16(21)20-8-6-12(7-9-20)17(22)13-4-5-15-14(10-13)19-18(23)11(2)24-15/h3-5,10-12H,1,6-9H2,2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHYKLIGDSKWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C3CCN(CC3)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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